[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring pyrazole rings substituted with ethyl and fluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of ethyl and fluoroethyl substituents. Common reagents used in these reactions include ethyl iodide, fluoroethyl bromide, and various catalysts to facilitate the substitution reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or fluoroethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both ethyl and fluoroethyl groups, which can impart distinct chemical and biological properties compared to its analogs. The fluoroethyl group, in particular, can enhance the compound’s stability and reactivity.
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-2-17-5-3-12(16-17)9-14-7-11-8-15-18(10-11)6-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3 |
InChI Key |
WLGFUHFWEKMVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
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